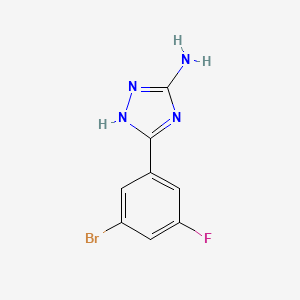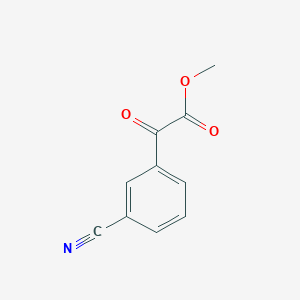![molecular formula C6H3IN2S B13669507 7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
7-Iodothieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an iodine atom at the 7th position of the thieno[3,2-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodothieno[3,2-d]pyrimidine typically involves the iodination of thieno[3,2-d]pyrimidine derivatives. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The starting material, thieno[3,2-d]pyrimidine, is dissolved in the solvent, and NIS is added slowly to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-Iodothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in organic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
7-Iodothieno[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent. .
Chemical Biology: It is used as a building block for the synthesis of biologically active molecules and as a probe for studying biological pathways.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 7-Iodothieno[3,2-d]pyrimidine depends on its specific application. For example, as an antiviral agent, it inhibits the activity of HIV-1 reverse transcriptase by binding to the enzyme’s active site, thereby preventing viral replication . In anticancer applications, the compound may interfere with cell signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine: The parent compound without the iodine substitution.
Thieno[2,3-d]pyrimidine: A structural isomer with the sulfur and nitrogen atoms in different positions.
Thieno[3,4-d]pyrimidine: Another isomer with a different arrangement of the heteroatoms.
Uniqueness
7-Iodothieno[3,2-d]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can serve as a handle for further functionalization, making the compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H3IN2S |
|---|---|
Peso molecular |
262.07 g/mol |
Nombre IUPAC |
7-iodothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3IN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H |
Clave InChI |
YFWJVGCNMZRLEV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)C(=CS2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)







![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)

![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)

